N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Properties
IUPAC Name |
N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c1-3-14-13(15-4-1)20-12-10(6-18-20)11(16-8-17-12)19-9-2-5-21-7-9/h1,3-4,6,8-9H,2,5,7H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMKIJFMLYPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=C3C=NN(C3=NC=N2)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the addition of the oxolan-3-yl group . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant anti-proliferative activity against various cancer cell lines.
Medicine: It has potential as an anti-cancer agent due to its ability to inhibit specific protein kinases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
N-(oxolan-3-yl)-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anti-cancer and anti-inflammatory properties.
Pyrido[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activities.
Pyrimidin-4-amine derivatives: These compounds have diverse biological activities, including antiviral and anti-cancer properties.
The uniqueness of this compound lies in its ability to inhibit multiple protein kinases, making it a versatile compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
